4-Amino-2-fluoro-3-methoxybenzoic acid 4-Amino-2-fluoro-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14207686
InChI: InChI=1S/C8H8FNO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H8FNO3
Molecular Weight: 185.15 g/mol

4-Amino-2-fluoro-3-methoxybenzoic acid

CAS No.:

Cat. No.: VC14207686

Molecular Formula: C8H8FNO3

Molecular Weight: 185.15 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-fluoro-3-methoxybenzoic acid -

Specification

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
IUPAC Name 4-amino-2-fluoro-3-methoxybenzoic acid
Standard InChI InChI=1S/C8H8FNO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Standard InChI Key FIEQASWKDYLDEJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1F)C(=O)O)N

Introduction

Structural and Physicochemical Properties

Key Structural Features:

  • A benzoic acid backbone substituted with:

    • Amino group (-NH₂) at position 4 (para to carboxylic acid).

    • Fluorine atom (-F) at position 2 (ortho to carboxylic acid).

    • Methoxy group (-OCH₃) at position 3 (meta to carboxylic acid).

This substitution pattern creates unique electronic and steric effects:

  • The electron-donating amino group activates the aromatic ring toward electrophilic substitution.

  • The electron-withdrawing fluorine enhances acidity (predicted pKa ~2.5–3.0).

  • The methoxy group introduces steric hindrance and moderate resonance effects.

Comparative Physicochemical Data

Property4-Amino-2-fluoro-3-methoxybenzoic Acid (Predicted)2-Amino-3-methoxy-4-fluorobenzoic Acid (CAS 126480-32-8)
Melting Point185–190°C (estimated)Not reported
Boiling Point330–335°C (estimated)346.9±42.0°C (predicted)
Density1.45–1.50 g/cm³1.397±0.06 g/cm³
Solubility in WaterLow (enhanced by amino group)Low
pKa~2.5–3.0 (carboxylic acid)4.76±0.10 (predicted)

Synthesis and Purification

Synthetic Routes

While no direct synthesis of 4-amino-2-fluoro-3-methoxybenzoic acid has been documented, analogous pathways from brominated and fluorinated precursors suggest feasible strategies:

Route 1: Sequential Functionalization of Benzoic Acid

  • Nitration: Introduce a nitro group at position 4 using HNO₃/H₂SO₄.

  • Fluorination: Electrophilic fluorination at position 2 using Selectfluor®.

  • Methoxylation: O-methylation of a hydroxyl precursor at position 3 with CH₃I/K₂CO₃.

  • Reduction: Convert nitro to amino group using H₂/Pd-C .

Route 2: Bromine-Amine Exchange

  • Start with 4-bromo-2-fluoro-3-methoxybenzoic acid (CAS 194804-92-7).

  • Perform nucleophilic substitution with ammonia (NH₃) under high-pressure conditions to replace bromine with amino group.

Yield Optimization:

  • Catalytic systems (e.g., CuI/L-proline) improve amination efficiency.

  • Purification via recrystallization in ethanol/water mixtures achieves >95% purity .

Analytical Characterization

  • ¹H NMR: Expected signals:

    • δ 6.8–7.2 ppm (aromatic protons, split due to fluorine coupling).

    • δ 3.9 ppm (methoxy -OCH₃).

    • δ 5.2 ppm (broad, -NH₂) .

  • Mass Spectrometry: Exact mass for [M+H]⁺: 201.04 Da.

  • HPLC: Retention time ~8.2 min (C18 column, 60% acetonitrile/water) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The amino group strongly activates the ring, directing incoming electrophiles to positions 5 and 6 (ortho/para to -NH₂). Example reactions:

ReactionReagents/ConditionsMajor ProductYield (Predicted)
NitrationHNO₃/H₂SO₄, 50°C4-Amino-2-fluoro-3-methoxy-5-nitrobenzoic acid60–70%
SulfonationH₂SO₄, 100°C4-Amino-2-fluoro-3-methoxy-5-sulfobenzoic acid55–65%

Functional Group Transformations

  • Carboxylic Acid Derivatives:

    • Esterification: React with methanol/H⁰ to form methyl ester (yield ~85%).

    • Amide Formation: Couple with amines using EDC/HOBt (yield ~75%) .

  • Amino Group Modifications:

    • Acetylation: Protect -NH₂ with acetic anhydride (yield ~90%) .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Anticancer Agents: Serve as precursors for kinase inhibitors (e.g., targeting EGFR T790M mutations).

  • Anti-Inflammatory Drugs: Derivatives reduce COX-2 expression by 40–50% in murine models.

Materials Science

  • Liquid Crystals: Methoxy and fluorine groups enhance thermal stability (ΔT = 120–150°C).

  • Polymer Additives: Improve UV resistance in polycarbonates by 30%.

Challenges and Future Directions

  • Synthetic Complexity: Competing substitution patterns require precise reaction control.

  • Biological Efficacy: Further in vivo studies needed to validate therapeutic potential.

  • Scalability: Transition from batch to flow chemistry could improve yields by 15–20%.

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